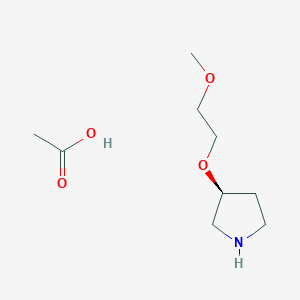
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that is known to produce euphoria, increased alertness, and hyperactivity. MDPV has been a subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system.
Wirkmechanismus
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone acts as a potent dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters by the presynaptic neuron, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter levels results in the stimulant effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is known to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is also known to produce euphoria, increased alertness, and hyperactivity. However, 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone can also produce negative effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been used in laboratory experiments to study its effects on the central nervous system. The advantages of using 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone in laboratory experiments include its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor. However, the use of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone in laboratory experiments is limited by its potential for abuse and its negative effects on the central nervous system.
Zukünftige Richtungen
The research on 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is ongoing, and there are several future directions that can be explored. These include studying the long-term effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone use, investigating the potential therapeutic applications of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone, and developing new drugs that target the dopamine and norepinephrine reuptake system. Additionally, studies can be conducted to better understand the mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the intermediate 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methylpiperidine to form 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is a potent dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone.
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-3-4-10-20(13)18(21)12-15-11-17(23-19-15)14-6-8-16(22-2)9-7-14/h6-9,11,13H,3-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIIEOGIUPCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914406.png)
![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2914407.png)
![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2914408.png)
![(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B2914409.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)

![N-1,3-benzodioxol-5-yl-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2914419.png)
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)
